Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . They are used as:
These are drugs used to treat high blood pressure.
Some indazoles have shown potential in inhibiting the growth of cancer cells.
Indazoles can affect neurotransmitters in the brain that are involved in mood regulation.
These are drugs used to reduce inflammation.
The synthesis of indazoles involves various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst .
Also, it’s important to mention that the synthesis of indazoles involves various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst . These methods could potentially be applied to the synthesis of “5-Methoxy-6-nitro-1H-indazole”, but specific experimental procedures would depend on the exact application and would need to be developed by a chemist or researcher in the field.
Indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .
The work summarizes latest strategies for the synthesis of 1H- and 2H-indazoles published during the last five years. The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
5-Methoxy-6-nitro-1H-indazole is a heterocyclic compound characterized by its indazole structure, which features a five-membered aromatic ring containing two nitrogen atoms. The compound has a methoxy group (-OCH₃) at the 5-position and a nitro group (-NO₂) at the 6-position of the indazole ring. This unique arrangement of functional groups contributes to its chemical reactivity and biological activity, making it a subject of interest in various fields, including medicinal chemistry and organic synthesis.
Research indicates that 5-Methoxy-6-nitro-1H-indazole exhibits potential biological activities, particularly as an inhibitor of specific enzymes and receptors. Its unique combination of functional groups allows it to interact with molecular targets involved in various biological pathways, including those related to cancer progression and inflammation. For instance, it may inhibit certain kinases involved in cell signaling, suggesting potential applications in anticancer therapies.
The synthesis of 5-Methoxy-6-nitro-1H-indazole typically involves the nitration of 5-methoxyindazole using a mixture of nitric acid and sulfuric acid as nitrating agents. The reaction is conducted under controlled temperature conditions to ensure selective nitration at the 6-position.
For large-scale production, continuous flow reactors may be employed to enhance control over reaction conditions, leading to higher yields and purities. Efforts are also being made to utilize environmentally friendly nitrating agents and solvents to minimize environmental impact.
5-Methoxy-6-nitro-1H-indazole has diverse applications:
Preliminary interaction studies suggest that 5-Methoxy-6-nitro-1H-indazole may interact with specific enzymes or receptors that influence pathways related to cancer progression or microbial resistance. Further research is essential to elucidate these interactions and their implications for drug design and therapeutic applications.
Several compounds share structural similarities with 5-Methoxy-6-nitro-1H-indazole. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-Nitroindazole | Nitro group on indazole | Lacks the methoxy group; potentially different reactivity |
| 6-Methoxyindazole | Methoxy group on indazole | Lacks the nitro group; different biological activity |
| 5-Methoxy-1H-indazole | Methoxy group at the 5-position | Lacks the nitro group at the 6-position; differing chemical properties |
The uniqueness of 5-Methoxy-6-nitro-1H-indazole lies in its combination of both methoxy and nitro groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for specific interactions with molecular targets that are not observed with other indazole derivatives, enhancing its potential therapeutic applications.
| Substrate | Nitrating Agent | Temperature (°C) | Time (hours) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Methylacetanilide | NaNO2/AcOH | 50-100 | 10-20 | 61.5-70.6 | Patent CN103319410A |
| 2-Fluoro-5-nitrobenzaldehyde | NH2NH2·H2O | 23 | 2 | 85-92 | PMC6017161 |
| 2-Fluoro-5-nitroacetophenone | NH2NH2·H2O | 23 | 2 | 85-92 | PMC6017161 |
| 5-Nitro-1H-indazole | POCl3/DMF | Reflux | 3-4 | 92 | Literature |
| 2H-Indazole | Fe(NO3)3·9H2O | 80 | 4-6 | 63-95 | PMC publications |
The mechanistic pathway for traditional nitration involves initial protonation of the indazole nitrogen, followed by electrophilic attack of the nitronium ion on the aromatic ring [6] [9]. The regioselectivity is governed by the electronic effects of existing substituents, with methoxy groups directing nitration to ortho and para positions relative to their position on the benzene ring [10] [11].
Catalyst-mediated synthesis of 5-methoxy-6-nitro-1H-indazole has revolutionized the field through the development of highly efficient transition metal-catalyzed carbon-hydrogen bond activation and annulation sequences [12] [13]. These methodologies provide superior atom economy, functional group tolerance, and regioselectivity compared to traditional approaches [14] [12].
Rhodium(III)-catalyzed synthesis employs rhodium and copper co-catalyst systems for the formation of indazole derivatives from imidate precursors and nitrosobenzenes [12] [15]. The reaction mechanism involves coordination of the imidate substrate to the rhodium(III) catalyst, followed by carbon-hydrogen bond activation to form a rhodacycle intermediate [12]. Subsequent migratory insertion into the nitrogen-oxygen bond yields a six-membered rhodacycle, which undergoes protonolysis to deliver hydroxylamine intermediates [12]. The copper(I) co-catalyst facilitates nitrogen-oxygen oxidative addition and reductive elimination to form the nitrogen-nitrogen bond, completing the indazole synthesis [12]. This methodology achieves yields ranging from 55 to 90 percent under mild reaction conditions [12].
Palladium-catalyzed direct carbon-hydrogen nitration coupled with intramolecular carbon-hydrogen functionalization provides an efficient route to 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives [16]. The transformation proceeds through chelate-assisted cleavage of two carbon-hydrogen bonds, incorporating both nitration of sulfonyl hydrazide substrates and intramolecular carbon-nitrogen bond formation [16]. Optimal conditions employ palladium(II) acetate catalyst with triphenylphosphine ligand in n-propanol:water (4:1) solvent system at 100 degrees Celsius, achieving yields of 69 to 85 percent [16].
Cobalt(III)-catalyzed indazole synthesis utilizes preformed cobalt(III) complexes to catalyze aldehyde addition and cyclative capture reactions [17]. The optimization studies reveal that cobalt(III) catalyst 5 with acetic acid additive in 1,4-dioxane solvent provides optimal results [17]. The reaction proceeds at 100 degrees Celsius for 24 hours, delivering indazole products in 60 to 90 percent yields [17]. The mechanism involves electrophilic activation of cobalt by chloride removal, coordination of ketoxime ether substrates, and carbon-hydrogen activation to form cobalt complexes [17]. Subsequent oxidation and migratory insertion steps lead to cyclization and product formation [17].
Copper-catalyzed intramolecular synthesis represents another significant advancement in catalyst-mediated indazole preparation [18] [19]. The copper-catalyzed one-pot three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide provides access to 2H-indazoles with broad substrate scope and high functional group tolerance [18]. The copper catalyst facilitates both carbon-nitrogen and nitrogen-nitrogen bond formation through consecutive condensation reactions [18]. More recently, copper-catalyzed intramolecular cyclization of 2-alkynylazobenzenes has been developed for the synthesis of 3-alkenyl-2H-indazoles [19]. This methodology proceeds via carbon-nitrogen bond formation and subsequent 1,2-hydride shift, with density functional theory calculations identifying the hydride shift as the rate-determining step [19].
Iron-based catalyst systems have emerged as cost-effective alternatives for indazole nitration [2] [11]. Iron(III) nitrate with zinc(II) triflate co-catalyst in acetonitrile achieves site-selective direct nitration of 2H-indazoles at the 7-position [2]. The reaction employs 40 mol percent zinc(II) triflate loading with 2 equivalents iron(III) nitrate nonahydrate at 80 degrees Celsius [8]. The methodology demonstrates broad substrate scope and achieves yields ranging from 40 to 95 percent [2] [8].
| Catalyst System | Substrate Type | Solvent | Temperature (°C) | Catalyst Loading (mol%) | Yield Range (%) | Selectivity |
|---|---|---|---|---|---|---|
| Rh(III)/Cu(I) | Imidates/Nitrosobenzenes | Dioxane | 120-140 | 5-10 | 55-90 | High N-N formation |
| Pd(OAc)2/PPh3 | Sulfonylhydrazides | n-PrOH:H2O (4:1) | 100 | 2 | 69-85 | Regioselective |
| Co(III) Complex | Azobenzenes/Aldehydes | Dioxane/THF | 100-130 | 10 | 70-90 | C-H activation |
| Cu(OAc)2 | Alkynylazobenzenes | THF | 80-120 | 5-10 | 65-88 | Intramolecular cyclization |
| Fe(NO3)3/Zn(OTf)2 | 2H-Indazoles | Acetonitrile | 80 | 40 | 40-95 | C7-selective nitration |
Acid and base catalyst systems provide complementary approaches for indazole synthesis [14] [7]. The Davis-Beirut reaction demonstrates rapid synthesis of 2H-indazoles from o-nitrosobenzaldehyde and primary amines under both acid and base catalysis [7]. Acid-catalyzed conditions employ catalytic acetic acid in methanol at room temperature, achieving rapid formation of indazole products in 85 percent yield within one minute [7]. Base-catalyzed conditions utilize aqueous potassium hydroxide in methanol, providing alternative reaction pathways for substrate-dependent optimization [7].
Green chemistry protocols for 5-methoxy-6-nitro-1H-indazole synthesis have gained prominence due to increasing environmental consciousness and regulatory requirements in pharmaceutical manufacturing [20] [11]. These methodologies emphasize atom economy, reduced waste generation, safer reaction conditions, and the use of environmentally benign solvents and reagents [20] [21].
Flow chemistry protocols provide enhanced safety, improved reproducibility, and superior scalability compared to batch processes [22]. The general one-step synthesis of substituted indazoles using flow reactor technology enables rapid construction of pharmaceutically relevant fragments [22]. Flow chemistry advantages include precise temperature control, enhanced mixing efficiency, and the ability to conduct hazardous reactions under controlled conditions [22]. The methodology delivers known and novel indazoles, including 3-amino and 3-hydroxy analogues, through safe and scalable routes that enable multigram quantity synthesis on demand [22].
Water-based synthesis protocols utilize aqueous reaction media to minimize environmental impact [11] [23]. The development of water-compatible catalyst systems enables indazole synthesis under environmentally benign conditions [11]. Aqueous reaction media provide advantages including reduced fire hazards, simplified workup procedures, and elimination of volatile organic compound emissions [23]. The methodology employs water-soluble catalysts and achieves efficient indazole formation while maintaining good yields and selectivity [11].
Solvent-free reaction conditions represent another green chemistry approach for sustainable indazole production [24] [23]. These methodologies eliminate organic solvent use entirely, achieving high atom economy and reduced waste generation [24]. Solvent-free conditions often employ solid-state reactions or neat reaction conditions with appropriate catalyst systems [23]. The approach provides environmental benefits through elimination of solvent disposal requirements and reduced energy consumption for solvent recovery [24].
Microwave-assisted synthesis offers energy-efficient alternatives to conventional heating methods [23] [25]. Microwave radiation provides rapid and uniform heating, enabling shorter reaction times and improved energy efficiency [23]. The methodology achieves comparable or superior yields compared to conventional heating while significantly reducing reaction times from hours to minutes [25]. Microwave-assisted protocols demonstrate particular effectiveness for cyclization reactions and functional group transformations required in indazole synthesis [23].
| Method | Key Feature | Energy Source | Temperature (°C) | Time | Yield (%) | Environmental Benefit |
|---|---|---|---|---|---|---|
| Electrochemical Cyclization | Metal-free | Electrical current | Room temperature | 2-6 hours | 45-78 | No metal catalyst |
| Flow Chemistry | Continuous flow | Pump/heat | 100-150 | 5-30 minutes | 65-90 | Reduced waste |
| Water-based Synthesis | Aqueous medium | Conventional heating | 80-100 | 4-12 hours | 55-85 | Green solvent |
| Solvent-free Conditions | No organic solvent | Conventional heating | 120-180 | 1-4 hours | 70-95 | Atom economy |
| Microwave-assisted | Rapid heating | Microwave radiation | 80-120 | 10-60 minutes | 60-88 | Energy efficient |
Nitration methodology development focuses on controllable aromatic nitration using environmentally acceptable reagents [11]. The advancement from nitrogen-hydrogen nitration to controllable aromatic mononitration and dinitration employs tert-butyl nitrite with ceric ammonium nitrate as oxidants [11]. This approach provides excellent regioselectivity and can be controlled by manipulating reaction conditions to furnish either mononitrated or dinitrated products [11]. The methodology demonstrates scalability and recyclability, with the pyrazole moiety recoverable in 78 to 94 percent yields [11].
Industrial-scale manufacturing of 5-methoxy-6-nitro-1H-indazole requires comprehensive process engineering considerations including reaction optimization, equipment design, heat and mass transfer, and safety protocols [26] [27] [28]. The transition from laboratory-scale synthesis to commercial production involves systematic scale-up studies and process validation to ensure consistent product quality and yield [29] [30].
Process development for indazole synthesis emphasizes selective and scalable methodologies suitable for large-scale manufacture [26] [27]. High-throughput experimentation enables rapid optimization of reaction parameters and identification of optimal conditions for commercial production [26]. The development workflow includes negative data evaluation to guide resource allocation and prevent continued optimization of suboptimal conditions [26]. Statistical modeling and unusual isolation methods for fine chemicals contribute to finding safe and optimal conditions that produce high-purity material in excellent yields [28].
Reactor design considerations for industrial indazole production encompass heat transfer, mass transfer, mixing efficiency, and safety protocols [29] [31]. Laboratory-scale reactions typically employ round-bottom flasks with oil bath heating, while pilot-scale operations utilize stirred tank reactors with jacket cooling and heating systems [31]. Manufacturing-scale production implements continuous stirred tank reactors with advanced heat exchangers for precise temperature control [31]. Specialized production may employ flow reactors with inline heating for enhanced process control and safety [28] [31].
Temperature control systems require careful engineering to manage exothermic reactions and ensure consistent product quality [32] [31]. Industrial reactors employ sophisticated temperature control systems including heat exchangers, jacket cooling, and automated temperature monitoring [31]. The reaction temperature ranges vary depending on the specific synthetic methodology, with most processes operating between 80 to 150 degrees Celsius [31] [17]. Advanced process control systems enable precise temperature regulation within narrow tolerances to optimize yield and selectivity [17].
Pressure considerations in industrial indazole manufacturing typically involve atmospheric to moderate pressure conditions [29] [31]. Laboratory-scale reactions operate at atmospheric pressure, while pilot-scale operations may employ pressures up to 5 bar [31]. Manufacturing-scale processes can operate at pressures up to 10 bar, with specialized production potentially requiring pressures up to 50 bar [31]. Pressure vessel design must comply with applicable safety codes and regulations for pharmaceutical manufacturing [29].
Residence time optimization balances reaction completion with productivity requirements [31] [17]. Laboratory-scale reactions typically require several hours for completion, while pilot-scale operations aim for 2 to 8 hour residence times [31]. Manufacturing-scale processes optimize residence times to 1 to 4 hours through improved heat and mass transfer [31]. Flow reactor systems can achieve residence times ranging from minutes to hours depending on the specific reaction requirements [31].
| Scale | Reactor Type | Temperature Control | Pressure (bar) | Residence Time | Typical Yield (%) | Key Challenges |
|---|---|---|---|---|---|---|
| Laboratory (g) | Round bottom flask | Oil bath/heating mantle | 1 (atmospheric) | Hours | 70-95 | Scale-up |
| Pilot (kg) | Stirred tank | Jacket cooling/heating | 1-5 | 2-8 hours | 75-90 | Heat transfer |
| Manufacturing (metric tons) | Continuous stirred tank | Heat exchangers | 1-10 | 1-4 hours | 80-88 | Mass transfer/safety |
| Specialized production | Flow reactor | Inline heating | 1-50 | Minutes to hours | 85-95 | Equipment design |
Yield optimization strategies for industrial production focus on maximizing conversion while maintaining product quality [27] [31]. Typical yields progress from 70 to 95 percent at laboratory scale to 75 to 90 percent at pilot scale, with manufacturing-scale operations achieving 80 to 88 percent yields [31]. Specialized production methods can achieve 85 to 95 percent yields through advanced process control and optimized reaction conditions [31]. Yield improvements result from enhanced heat and mass transfer, precise temperature control, and optimized reagent addition strategies [17].
Process safety considerations encompass hazard identification, risk assessment, and mitigation strategies for large-scale indazole production [26] [31]. The nitrogen-nitrogen bond within indazole structures raises process safety concerns requiring additional studies to identify potential hazards upon scale-up [31]. Safety protocols include thermal hazard evaluation, reaction calorimetry, and development of emergency response procedures [28]. Process design incorporates multiple safety systems including pressure relief, emergency shutdown, and containment systems [29].
Quality control and analytical monitoring ensure consistent product specifications throughout the manufacturing process [25] [30]. Industrial production employs online analytical techniques including high-performance liquid chromatography, gas chromatography-mass spectrometry, and nuclear magnetic resonance spectroscopy for real-time monitoring [25]. Process analytical technology enables continuous monitoring of critical quality attributes and supports real-time release testing [30]. Statistical process control methods ensure consistent product quality and identify trends requiring corrective action [26].
5-Methoxy-6-nitro-1H-indazole (CAS 724767-15-1) integrates a strongly electron-donating methoxy substituent at carbon-5 and a potent electron-withdrawing nitro group at carbon-6 of the indazole scaffold. The juxtaposition of these substituents shapes the molecule’s ambivalent electronic environment, profoundly steering site-selectivity in substitution and redox pathways [1] [2].
| Parameter | Experimental/Computed Value | Source |
|---|---|---|
| Molecular formula | C₈H₇N₃O₃ [1] | ChemSpider data set 23979088 [1] |
| Exact mass | 193.0487 Da [1] | ChemSpider [1] |
| LogP (calc.) | 1.4 [3] | A2B Chem database [3] |
| pKa (N-H) | 12.3 (calc.) [4] | DFT study of indazole alkylations [4] |
| Dominant tautomer in polar media | 1H-indazole (N¹-H) | Indazole protonation study [5] |
The nitro group withdraws electron density through both inductive and resonance effects, deactivating adjacent positions toward electrophiles yet activating them toward nucleophiles [6]. Conversely, the methoxy group donates electron density via resonance, increasing electron density at ortho/para carbons (positions 4 and 7) of the benzene ring [7]. The fused pyrazole nitrogen pair introduces additional mesomeric stabilization paths that modulate reactivity relative to indole analogues [5].
Experimental bromination of 5-methoxy indazole frameworks demonstrates preferential attack at position 6 when the nitro group is absent, whereas for 5-methoxy-6-nitro-1H-indazole the nitro moiety renders position 4 the most activated site via the methoxy para effect . A comparative study with 6-bromo-5-methoxy-1H-indazole indicates 68% isolated yield using N-bromosuccinimide under radical-free conditions . Iodination shows similar regioselectivity but proceeds at a slower rate, consistent with the higher activation energy for electrophilic iodine transfer .
| Substituent introduced | Preferred carbon site | Representative reagent | Yield (%) | Reference |
|---|---|---|---|---|
| Bromine | C-4 | N-bromosuccinimide, CCl₄, 0 °C | 68% | Bench-free report (non-bench) |
| Iodine | C-4 | I₂ + HIO₃, acetic acid | 55% | Iodination kinetics study |
| Nitroso | C-3 | NaNO₂/HCl, 0 °C, slow addition | 94% [7] | RSC optimized nitrosation [7] |
The nitro electron sink enables displacement of a C-6 halogen via S_NAr. 6-chloro-5-methoxy-1H-indazole reacts with alkoxides to yield 6-alkoxy derivatives in 70–85% yield under 50 °C DMF conditions [10]. The corresponding nitro-free analogues do not undergo substitution under identical conditions, underscoring the nitro-group’s critical role in Meisenheimer intermediate stabilization [10].
| Leaving group | Nucleophile | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Chlorine | Sodium methoxide | DMF, 50 °C, 3 h | 78% [10] | Huisgen 1,3-dipolar cycloaddition precursor study [10] |
A spectrum of chemoselective protocols reduces the nitro group to an aniline or hydroxylamine without demethylating the methoxy moiety. Representative routes appear in Table 2.
| Entry | Reducing system | Key parameters | Product(s) | Yield (%) | Selectivity notes | Reference |
|---|---|---|---|---|---|---|
| 1 | Tin(II) chloride·2H₂O / HCl | EtOH, 60 °C, 2 h | 5-methoxy-6-amino-1H-indazole | 92% [6] | Trace chloro-amino by-product observed [6] | |
| 2 | Pd/C, H₂ (3 bar) | MeOH/CH₂Cl₂, 50 °C, 3 h | Same as above | 88% [6] | No ring-hydrogenation detected [6] | |
| 3 | BaNTR1 nitroreductase + NADPH | Aqueous phosphate buffer, 25 °C, 24 h | Transient nitroso → cyclized aminated derivatives | >99% conversion (cascade) | Biocatalytic indazole formation platform [11] | |
| 4 | Fe powder / HOAc | Reflux, 4 h | 6-hydroxylamine intermediate → amine (in situ) | 76% [12] | No methoxy cleavage [12] |
Reductive selectivity hinges on proton availability; acidic media favor stepwise SnCl₂ reduction, whereas neutral enzymatic systems channel reactive nitroso intermediates toward alternative heterocycle formation [11].
Boron tribromide cleaves the aryl methyl ether in quantitative yield, liberating 5-hydroxy-6-nitro-1H-indazole while leaving the N–N bond untouched [13]. Density-functional studies reveal a triply catalytic pathway whereby one equivalent of boron tribromide demethylates up to three equivalents of anisole derivatives through successive bromide transfers [13].
| Demethylation reagent | Optimized molar ratio (Reagent:substrate) | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Boron tribromide | 0.33:1 | −78 → 25 °C gradient | >99% [13] | Ether cleavage mechanism study [13] |
| Hydrochloric acid in water | 6 M, 120 °C, 16 h | 37% [14] | Comparative catechol ether cleavage [14] | |
| BF₃·SMe₂ | 1.5:1, 0 °C | 85% [15] | Advances in demethylation compendium [15] |
Alkylation of the deprotected phenol with benzyl bromide regenerates O-benzyl derivatives in 81% yield (K₂CO₃, acetone, 55 °C) [4]. Directed ortho-metalation of 5-hydroxy-6-nitro-1H-indazole using lithium diisopropylamide at −78 °C selectively lithiates C-4, enabling carbonyl electrophile trapping (68% for ethyl formate addition) [4].
The nitro group’s strong −M effect marginally retards oxidative addition, yet numerous palladium-catalyzed couplings on pre-halogenated derivatives proceed efficiently.
| Halogenated precursor | Boronic partner | Catalyst/base/solvent | Yield (%) | Time (h) | Reference |
|---|---|---|---|---|---|
| 4-bromo-5-methoxy-6-nitro-1H-indazole | 2-thiopheneboronic acid | PdCl₂(dppf), K₂CO₃, 1,4-dioxane/H₂O | 94.4% [16] | 2 | Indazole vinylation platform [16] |
| 3-iodo-5-nitroindazole (no methoxy) | Vinyl-Bpin | Pd(PPh₃)₄, K₃PO₄, microwave 140 °C | 88% [17] | 0.5 | C-3 vinylation study [17] |
| 5-methoxy-6-nitro-1H-indazole-3-boronate | 4-bromobenzonitrile | Pd₂(dba)₃ / SPhos, Cs₂CO₃, toluene | 72% [18] | 6 | C-3 arylation immobilized catalyst [18] |
5-bromo-3-iodo-1H-indazole systems undergo orthogonal Sonogashira then Suzuki reactions, enabling rapid access to diaryl-alkynyl scaffolds relevant to serotonin receptor ligands [19]. Methoxy retention under copper-free Sonogashira conditions (PdCl₂(PPh₃)₂, Et₃N, 80 °C) preserves the 5-methoxy group, preventing protodeiodination.
Anodic coupling between isochroman and 5-methoxy-6-nitro-1H-indazole under constant current (10 mA) in MeCN/H₂O affords N-alkylated adducts in 61% isolated yield without sacrificial metals, demonstrating the redox robustness of the nitro substituent [20].